molecular formula C27H26N4O3S B11325072 Ethyl 2-({[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetyl}amino)benzoate

Ethyl 2-({[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11325072
M. Wt: 486.6 g/mol
InChI Key: BOUDNXKNEZFCAT-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a cyano group, and a tetrahydro-1,6-naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the benzyl and cyano groups. The final step involves the esterification of the benzoate moiety. Common reagents used in these reactions include benzyl bromide, sodium cyanide, and ethyl chloroformate. Reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and benzoate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the cyano group produces primary amines.

Scientific Research Applications

ETHYL 2-{2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

ETHYL 2-{2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE can be compared with other naphthyridine derivatives, such as:

    6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE: Lacks the benzoate ester group, resulting in different reactivity and applications.

    ETHYL 2-{2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE: Contains additional functional groups that enhance its biological activity and chemical versatility.

Properties

Molecular Formula

C27H26N4O3S

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 2-[[2-[(6-benzyl-3-cyano-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C27H26N4O3S/c1-2-34-27(33)22-10-6-7-11-24(22)29-25(32)18-35-26-20(15-28)14-21-17-31(13-12-23(21)30-26)16-19-8-4-3-5-9-19/h3-11,14H,2,12-13,16-18H2,1H3,(H,29,32)

InChI Key

BOUDNXKNEZFCAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C=C3CN(CCC3=N2)CC4=CC=CC=C4)C#N

Origin of Product

United States

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